![molecular formula C5H5N5S B2600058 7-Hydrazino-thiazolo[5,4-d]pyrimidine CAS No. 21308-93-0](/img/structure/B2600058.png)

7-Hydrazino-thiazolo[5,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

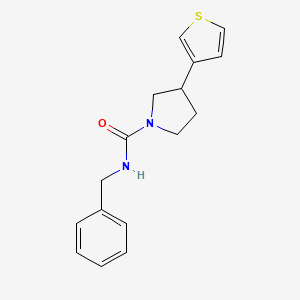

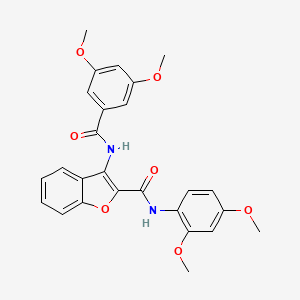

7-Hydrazino-thiazolo[5,4-d]pyrimidine is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist and they display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including this compound, involves numerous methods . For instance, 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles reacted with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile . The reactions were established using both conventional methods and microwave-assisted irradiation .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of this compound would be similar, with additional functional groups attached to the pyrimidine ring.Chemical Reactions Analysis

Pyrimidines, including this compound, can undergo a variety of chemical reactions . For instance, thiazolopyrimidine derivatives reacted with carbon disulphide to produce 11-aryl-11H-1,2,3,4,7,8,9,10-octahydropyrimido[4″,5″:4′,5′]thiazolo[3′,2′-a]pyrimido[4,5-d]pyrimidine-2,4,8,10-tetrathione .Wissenschaftliche Forschungsanwendungen

Thiazolopyrimidine Scaffold in Drug Discovery

Thiazolopyrimidines, including derivatives like 7-Hydrazino-thiazolo[5,4-d]pyrimidine, are recognized for their structural resemblance to purines, making them significant in medicinal chemistry. These compounds have been developed into a variety of therapeutics due to their broad pharmacological activities. Their applications span across immune-modulators, anti-Parkinson's, antiviral, anticancer, antibacterial, antifungal, analgesic, anti-inflammatory agents, and more, showcasing their versatility and potential in drug discovery (Kuppast & Fahmy, 2016).

Synthesis and Biological Evaluation

The synthesis of derivatives of thiazolopyrimidine has been explored for their biological efficacy, particularly in antimicrobial activities. For instance, the synthesis and evaluation of various pyrimidine and thiazolopyrimidine derivatives have demonstrated promising antimicrobial properties, suggesting their potential as valuable compounds in antibacterial and antifungal applications (Sayed, Shamroukh, & Rashad, 2006).

Solid-Phase Synthesis for Drug Discovery

A novel protocol for the synthesis of 7-aminothiazolo[4,5,-d]pyrimidine scaffold libraries on solid support demonstrates the adaptability of these compounds in drug discovery. This method allows for the diversification of the synthesized library, suggesting that this compound derivatives could be key intermediates in developing pharmaceuticals with varied therapeutic effects (Lim, Abdildinova, & Gong, 2021).

Antimicrobial Evaluation

The synthesis of new thiazolopyrimidine derivatives and their evaluation for antimicrobial activity further highlights the potential of these compounds in combating microbial infections. The development of these compounds into antibacterial and antifungal agents indicates a significant area of application for this compound and its derivatives (Fayed & Ghanem, 2013).

Anticancer Activity

The exploration of thiazolopyrimidine derivatives for anticancer activity presents another critical area of application. These compounds have shown potential as antiproliferative agents against various cancer cell lines, indicating that modifications to the this compound scaffold could lead to effective cancer therapeutics (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).

Wirkmechanismus

Target of Action

Thiazolo[5,4-d]pyrimidine derivatives have been reported to exhibit antiproliferative activities against several human cancer cell lines . This suggests that 7-Hydrazino-thiazolo[5,4-d]pyrimidine may interact with cellular targets that regulate cell proliferation.

Biochemical Pathways

Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activities , suggesting that this compound may affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

Some thiazolo[5,4-d]pyrimidine derivatives have been reported to possess good drug-likeness profiles , suggesting that this compound may have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Thiazolo[5,4-d]pyrimidine derivatives have been reported to exhibit antiproliferative activities , suggesting that this compound may lead to inhibition of cell proliferation.

Action Environment

The synthesis of thiazolo[5,4-d]pyrimidine derivatives has been reported to be influenced by environmental factors such as temperature and solvent , suggesting that the action of this compound may also be influenced by environmental conditions.

Zukünftige Richtungen

The potency and low toxicity of compound 7i make the thiazolo[5,4-d]pyrimidine an attractive scaffold for designing new derivatives selectively targeting MGC-803 cells . This suggests that 7-Hydrazino-thiazolo[5,4-d]pyrimidine and its derivatives could be promising candidates for future research and development in the field of medicinal chemistry.

Biochemische Analyse

Cellular Effects

Some thiazolopyrimidine derivatives have demonstrated antiproliferative activities against several human cancer cell lines . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazolopyrimidines are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

[1,3]thiazolo[5,4-d]pyrimidin-7-ylhydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-10-4-3-5(8-1-7-4)11-2-9-3/h1-2H,6H2,(H,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERNGNNLBDXXGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)SC=N2)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2599977.png)

![N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide](/img/structure/B2599978.png)

![Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride](/img/structure/B2599979.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2599982.png)

![Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2599983.png)

![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2599984.png)

![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599994.png)